2-(2-Bromoacetyl)thiophene
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives involves several key methods, including the reaction of thiophene with ethyl oxalyl chloride to produce glyoxylic ester, followed by acetylation processes. For example, 2-acetyl thiophene was synthesized through acetylation with acetic anhydride, showcasing the diverse methods for modifying thiophene compounds to produce derivatives like 2-(2-Bromoacetyl)thiophene (Cui Qing-rong, 2008); (Li Xue-feng, 2011).
Molecular Structure Analysis
Molecular structure analysis of thiophene derivatives like 2-(2-Bromoacetyl)thiophene involves spectroscopic techniques such as IR, GC-MS, and NMR. These techniques provide detailed insights into the molecular geometry, functional groups, and bonding characteristics, essential for understanding the reactivity and properties of these compounds.
Chemical Reactions and Properties
Thiophene derivatives participate in various chemical reactions, including cyclization to form benzofurans and thiophenes, and reactions with hydrazine. The ability to undergo cyclization and other reactions under mild conditions highlights the synthetic versatility of 2-(2-Bromoacetyl)thiophene derivatives (Yong Ji et al., 2013); (A. Abdelhamid, F. H. E. Shiaty, 1988).
Scientific Research Applications
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Medicinal Chemistry
- Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
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Industrial Chemistry and Material Science
- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
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Optoelectronics
- Thienothiophenes (TTs) fully represent the planar system, which can drastically alter or improve the fundamental properties of organic, π-conjugated materials when included into a molecular architecture .
- These molecules possessed many applications including, pharmaceutical as well as optoelectronic properties .
- Different isomeric forms of thienothiophene showed various applications such as antiviral, antitumor, antiglaucoma, antimicrobial, and as semiconductors, solar cells, organic field effect transistors, electroluminiscents etc .
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Chemical Synthesis
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Polymer Science
Safety And Hazards
“2-(2-Bromoacetyl)thiophene” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 . It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation . Protective measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/eye protection/face protection, and ensuring contaminated work clothing does not leave the workplace .
properties
IUPAC Name |
2-bromo-1-thiophen-2-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrOS/c7-4-5(8)6-2-1-3-9-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWNENCHFSDZQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380024 | |
Record name | 2-(2-Bromoacetyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoacetyl)thiophene | |
CAS RN |
10531-41-6 | |
Record name | 2-(2-Bromoacetyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Bromoacetyl)thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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